![molecular formula C21H18N4O4 B2547427 1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251708-84-5](/img/structure/B2547427.png)
1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" is a complex organic molecule that is likely to be of interest due to its structural features which are similar to those found in various pharmacologically active compounds. The papers provided discuss related compounds with similar structural motifs, such as pyrazolo[3,4-b]pyridine derivatives, which have been studied for their antiallergic , structural , and synthetic properties, as well as for their potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of antiallergic 5-oxo-5H- benzopyrano[2,3-b]pyridines is achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . Similarly, the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides is performed through hydrolytic cleavage or condensation reactions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various analytical techniques. For example, the molecular structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate was determined using IR, 1H-NMR, 13C-NMR, single-crystal X-ray diffraction (XRD), and elemental analysis . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the behavior of the compound under study.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides react with benzylthiol or thiophenols to afford 7-benzyl(aryl)sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that the pyrazole moiety in these compounds is reactive and can participate in further chemical transformations, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the crystal structure of a related compound shows that all atoms of the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lie in one plane, which could affect its reactivity and interaction with biological targets . The antiallergic activity of the compounds is also influenced by the substituents at specific positions on the molecule . These properties are essential for understanding the potential applications of the compound in pharmaceutical contexts.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Experimental and Theoretical Studies : The reaction mechanisms of related pyrazole derivatives have been investigated, providing insights into the functionalization reactions of similar compounds. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Yıldırım, Kandemirli, & Demir, 2005).
- Synthesis of Pyrazolo Derivatives : Research has focused on synthesizing new derivatives, including pyrazolo[1,5-a]pyrimidines, showcasing the versatility of pyrazole compounds in forming various heterocyclic structures (Hassan, Hafez, & Osman, 2014).
Bioactivity and Potential Therapeutic Applications
- Cytotoxicity Studies : Certain pyrazole derivatives have been examined for their cytotoxic effects against cancer cells, indicating the potential for developing novel anticancer agents (Hassan, Hafez, & Osman, 2014).
- Antiallergic Activity : Studies on benzopyrano[2,3-b]pyridines, closely related to the query compound, have demonstrated significant antiallergic activity, suggesting potential applications in treating allergic reactions (Nohara et al., 1985).
Advanced Materials and Chemical Analysis
- X-ray Powder Diffraction Data : The structural analysis of related compounds through X-ray powder diffraction provides essential data for the development of pharmaceuticals and materials science applications, as seen in the study of intermediates for anticoagulant synthesis (Wang et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-29-16-10-6-5-9-15(16)23-20(27)17-18(26)14-11-22-25(19(14)24-21(17)28)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,23,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGCIZUNDNPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene](/img/structure/B2547345.png)

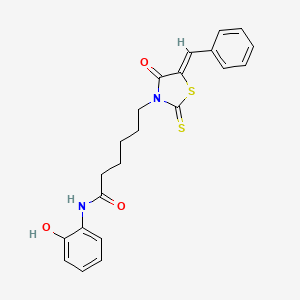
![6-(3-Chloro-2-methylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547349.png)

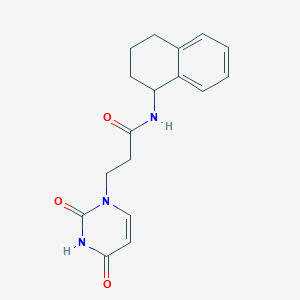

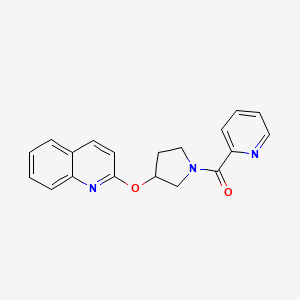
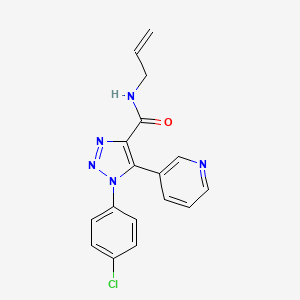
![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)
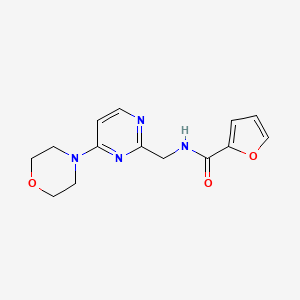

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2547367.png)